1-(4-Chloro-3-nitrobenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a chemical compound known for its unique structure and properties It consists of an azepane ring attached to a 4-chloro-3-nitro-benzenesulfonyl group
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane typically involves multiple steps, starting with the preparation of 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonic acid with thionyl chloride or chlorosulfonic acid at elevated temperatures . The resulting sulfonyl chloride is then reacted with azepane under suitable conditions to form the final product.
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the azepane ring or the benzenesulfonyl group can be oxidized under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can also participate in covalent bonding with target molecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane can be compared with other similar compounds, such as:
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine: This compound has a pyrrolidine ring instead of an azepane ring, which can result in different chemical and biological properties.
4-Chloro-3-nitrobenzenesulfonyl chloride: This intermediate is used in the synthesis of various sulfonyl compounds and has distinct reactivity due to the presence of the sulfonyl chloride group.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-11-6-5-10(9-12(11)15(16)17)20(18,19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJSGALSIKJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.